Cyclohexanesulfonothioic acid, S-cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanesulfonothioic acid, S-cyclohexyl ester is an organic compound with the molecular formula C12H22O2S2 It is known for its unique chemical structure, which includes a cyclohexyl group attached to a sulfonothioic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanesulfonothioic acid, S-cyclohexyl ester typically involves the reaction of cyclohexyl alcohol with sulfonothioic acid derivatives. One common method includes the esterification of cyclohexyl alcohol with sulfonothioic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclohexyl alcohol and sulfonothioic acid chloride are reacted in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanesulfonothioic acid, S-cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Cyclohexyl alcohol.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanesulfonothioic acid, S-cyclohexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which Cyclohexanesulfonothioic acid, S-cyclohexyl ester exerts its effects involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfonothioic acid, which can further react with various molecular targets. The pathways involved include nucleophilic attack on the ester carbonyl and subsequent formation of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanesulfonic acid: Similar structure but lacks the ester group.
Cyclohexyl sulfone: Contains a sulfone group instead of a sulfonothioic acid ester.
Cyclohexyl thiol: Features a thiol group instead of a sulfonothioic acid ester.
Eigenschaften
CAS-Nummer |
4837-39-2 |
---|---|
Molekularformel |
C12H22O2S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
cyclohexylsulfonylsulfanylcyclohexane |
InChI |
InChI=1S/C12H22O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h11-12H,1-10H2 |
InChI-Schlüssel |
NIOQDEUXWUWWGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SS(=O)(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.